molecular formula C14H15N3O2 B599211 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide CAS No. 19854-87-6

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide

Cat. No.: B599211
CAS No.: 19854-87-6
M. Wt: 257.293
InChI Key: RLJVDICDYAOGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenyl group, a pyrazole ring, and an acrylamide moiety. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in an orange solution . This method allows for the formation of the desired compound with high purity and yield.

Chemical Reactions Analysis

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the pyrazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide has several scientific research applications:

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h4-9H,1H2,2-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJVDICDYAOGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide a promising scaffold for developing new antimicrobial agents?

A1: The research highlights the synthesis and antimicrobial evaluation of various compounds derived from this compound. This compound serves as a versatile building block for creating diverse structures, including 5-aminopyrazoles, bispyrazoles, and pyrazolo[1,5-a]pyrimidines []. These heterocyclic compounds are known to possess a wide range of biological activities, making them attractive targets for medicinal chemistry research. The study specifically demonstrates that modifications to this core structure can lead to potent antimicrobial activity against a range of bacterial and fungal strains, including those resistant to current treatments [].

Q2: Can you provide specific examples of promising antimicrobial compounds derived from this compound and their activity profiles?

A2: The research highlights several noteworthy compounds. For instance, a synthesized bispyrazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating equipotency to ampicillin and gentamicin against S. epidermidis, B. subtilis, P. vulgaris, and K. pneumonia []. Additionally, certain azomethine derivatives displayed antifungal activity comparable to amphotericin B against A. clavatus []. These findings emphasize the potential of modifying this compound to create compounds with potent and targeted antimicrobial effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.